Clodronate disodium

概要

説明

Clodronate disodium is a non-nitrogen-containing bisphosphonate that inhibits osteoclast activity, thereby inhibiting bone resorption. It is used extensively in patients with advanced breast cancer and has been shown to improve survival rates and reduce the incidence of bone metastases in randomized controlled trials (Dando & Wiseman, 2004).

Synthesis Analysis

While specific details on the synthesis of clodronate disodium are not directly available from the searched papers, bisphosphonates like clodronate are generally synthesized through reactions involving phosphorus compounds. The synthesis processes aim to create compounds with strong affinity for bone tissue, which is a key characteristic of bisphosphonates.

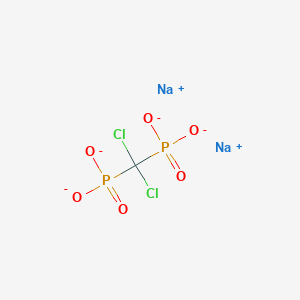

Molecular Structure Analysis

Clodronate disodium, chemically known as dichloromethylene bisphosphonate, features a bisphosphonate core with two phosphorus atoms connected by an oxygen atom. Each phosphorus is also bonded to a chlorine atom and an oxygen atom linked to a sodium ion, contributing to its high affinity for bone mineral. The structure plays a crucial role in its mechanism of action, inhibiting osteoclast-mediated bone resorption.

Chemical Reactions and Properties

Clodronate disodium inhibits osteoclastic bone resorption through its action on osteoclasts, the cells responsible for bone degradation. It is believed to be incorporated into adenosine triphosphate (ATP) analogs, which disrupt the cellular processes of osteoclasts, leading to their apoptosis and a subsequent decrease in bone resorption.

Physical Properties Analysis

The physical properties of clodronate disodium, such as solubility in water and stability under various conditions, are crucial for its pharmaceutical formulation and efficacy. Clodronate disodium is soluble in water, making it suitable for intravenous and oral administration forms. The stability of its aqueous solutions and its behavior upon dehydration and rehydration are significant for its storage and handling (Timonen et al., 2004).

科学的研究の応用

Specific Scientific Field

This application falls under the field of Immunology , specifically focusing on Autoimmunity and Inflammation .

Summary of the Application

Clodronate liposomes have been broadly used to study the function of macrophages in autoimmunity, infections, transplantation, cancer, neuroinflammation, and other immune cell–driven pathophysiologies . The anti-inflammatory effects of clodronate liposomes are driven via stunning of polymorphonuclear neutrophils and not solely through depletion of macrophages .

Methods of Application

The administration procedure is straightforward in comparison with complex transgenic mouse models: depending on the targeted macrophage population, clodronate liposomes can be injected intravenously to target macrophages systemically, e.g., in the liver, the spleen, the gut, and the bone marrow, or applied locally, e.g., into the lung or the brain to target only tissue-specific populations .

Results or Outcomes

The treatment leads to an almost complete inhibition of arthritis in the K/BxN serum transfer arthritis (STA) mouse model .

2. Application in Bone Metabolism Research

Specific Scientific Field

This application falls under the field of Orthopedics , specifically focusing on Bone Metabolism .

Summary of the Application

Clodronate disodium is used to investigate the effects of bisphosphonates on bone formation and remodeling in juvenile sheep subjected to forced exercise .

Methods of Application

Forty juvenile sheep were divided into four groups: Control (saline), T 0 (0.6 mg/kg CLO on day 0), T 84 (0.6 mg/kg CLO on day 84), and T 0+84 (0.6 mg/kg CLO on days 0 and 84). Sheep were exercised 4 days/week and underwent physical and lameness examinations every 14 days .

Results or Outcomes

Clodronate disodium did not have any measurable effects on the skeleton of sheep. The absence of a treatment effect may be explained by the lower CLO dose used in large animals compared to humans .

3. Application in Osteoporosis Treatment

Specific Scientific Field

This application falls under the field of Endocrinology , specifically focusing on Osteoporosis Treatment .

Summary of the Application

Clodronate disodium is an anti-osteoporotic drug approved for the prevention and treatment of osteoporosis in post-menopausal women and men to reduce vertebral fractures .

Methods of Application

The drug is typically administered orally or intravenously, depending on the specific needs of the patient and the severity of the osteoporosis .

Results or Outcomes

Treatment with Clodronate disodium has been shown to reduce the risk of vertebral fractures in post-menopausal women and men .

4. Application in Cancer Research

Specific Scientific Field

This application falls under the field of Oncology , specifically focusing on Cancer Research .

Summary of the Application

Clodronate disodium is used as an efficient metal chelator that inhibits invasion, adhesion, and migration of PC-3 prostate cancer cells .

Methods of Application

The drug is typically administered in vitro to the cancer cells and the effects on cell invasion, adhesion, and migration are then studied .

Results or Outcomes

Treatment with Clodronate disodium has been shown to inhibit the invasion, adhesion, and migration of PC-3 prostate cancer cells .

5. Application in Hypercalcemia Treatment

Specific Scientific Field

This application falls under the field of Endocrinology , specifically focusing on Hypercalcemia Treatment .

Summary of the Application

Clodronate disodium is an anti-osteoporotic drug approved for the prevention and treatment of hypercalcemia in malignancy .

Methods of Application

The drug is typically administered orally or intravenously, depending on the specific needs of the patient and the severity of the hypercalcemia .

Results or Outcomes

Treatment with Clodronate disodium has been shown to effectively reduce calcium levels in patients with hypercalcemia due to malignancy .

6. Application in Veterinary Medicine

Specific Scientific Field

This application falls under the field of Veterinary Medicine .

Summary of the Application

Clodronate disodium is approved for use in horses under the trade name Osphos, for treatment of bone resorptive processes of navicular syndrome .

Methods of Application

It is given by intramuscular injection at one point in time, with the total dose divided into 2-3 sites on the horse .

Results or Outcomes

Clinical effects (e.g. improvement of lameness) after a single treatment can be seen up to 6 months post-treatment .

Safety And Hazards

将来の方向性

The clinical efficacy of Clodronate disodium in reducing the incidence of bone metastases in patients with primary breast cancer has been investigated in three randomized, controlled trials . Further trials in patients with early breast cancer are warranted to confirm results to date and to determine the optimal duration of treatment, as well as the efficacy of the drug compared with other bisphosphonates .

特性

IUPAC Name |

disodium;[dichloro-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4Cl2O6P2.2Na/c2-1(3,10(4,5)6)11(7,8)9;;/h(H2,4,5,6)(H2,7,8,9);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKBJIYDJLVSAO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(P(=O)(O)[O-])(P(=O)(O)[O-])(Cl)Cl.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Cl2Na2O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045225 | |

| Record name | Clodronic acid disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clodronate disodium | |

CAS RN |

22560-50-5 | |

| Record name | Clodronic acid disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022560505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clodronic acid disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLODRONATE DISODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y05R4GCQ1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。